1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one
Description
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7(13)4-8-5-10(16-2)11(17-3)6-9(8)12(14)15/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUAXCDPZFOSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 4,5-Dimethoxyacetophenone
The primary synthetic route to 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one begins with the nitration of 4,5-dimethoxyacetophenone. This step introduces the nitro group at the 2-position of the aromatic ring, which is critical for the compound’s photolabile properties.
- Starting Material: 3,4-Dimethoxyacetophenone (structurally analogous to 4,5-dimethoxyacetophenone)
- Reagents: Nitric acid (HNO3, 98%) in dichloromethane (CH2Cl2)
- Conditions: The reaction is conducted at low temperature, typically around -10 °C, to control regioselectivity and avoid over-nitration.
- Duration: Approximately 2 hours with slow dropwise addition of nitric acid.
- Workup: The reaction mixture is poured into ice water, followed by extraction with dichloromethane, washing, drying over sodium sulfate (Na2SO4), and concentration under reduced pressure.
- Yield: High yields reported, around 89.4% for the analogous ethanone derivative.
This method yields 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, which can be further elaborated to the propan-2-one derivative.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Nitration | 98% HNO3 in CH2Cl2, -10 °C, 2 h | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | 89.4 |
Chain Extension to Propan-2-one Derivative
To convert the ethanone to the propan-2-one structure, a side-chain elongation is required. This can be achieved by various synthetic strategies, including:
- Alkylation or acylation reactions on the aromatic ring or side chain.
- Use of organometallic reagents or enolate chemistry to introduce the propan-2-one moiety.
One documented approach involves the use of ethyl acetate and strong bases such as sodium hexamethyldisilazide (NaHMDS) to form an enolate intermediate, which then reacts with the nitro-substituted aromatic aldehyde to form an intermediate hydroxy ester. Subsequent reduction and functional group transformations yield the desired ketone.
- Formation of ethyl 3-(4,5-dimethoxy-2-nitrophenyl)-3-hydroxypropanoate by reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with ethyl acetate enolate.
- Reduction of the hydroxy ester with sodium borohydride (NaBH4) in methanol.
- Further functional group manipulations including tosylation, azide substitution, and cyclization to finalize the structure.
This multistep synthesis provides a route to the propan-2-one derivative with high purity and yield (up to 98% in reduction step).
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Enolate formation and addition | NaHMDS, ethyl acetate, THF, -78 °C to RT | Ethyl 3-(4,5-dimethoxy-2-nitrophenyl)-3-hydroxypropanoate | Not specified |
| Reduction | NaBH4 in methanol, RT, overnight | Reduced hydroxy ester intermediate | 98 |
| Functionalization | p-Toluenesulfonyl chloride, pyridine, RT, 5 h | Tosylated intermediate | 54 |
| Azide substitution | Sodium azide, DMF, 70 °C, 4 h | Azide intermediate | 72 |
Alternative Synthetic Routes and Modifications
Additional synthetic routes reported include:
- Direct nitration of 4,5-dimethoxyacetophenone derivatives under controlled conditions.
- Introduction of substituents at the α-position of the ketone to enhance photolability.
- Use of photodegradable protecting group chemistry to modify the nitrophenyl moiety for specific applications.
These methods often involve careful control of reaction temperature, stoichiometry, and purification steps to ensure regioselectivity and high yield.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Main Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3,4-Dimethoxyacetophenone | HNO3 in CH2Cl2, -10 °C, 2 h | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | 89.4 | Classic nitration step |
| 2 | 4,5-Dimethoxy-2-nitrobenzaldehyde + ethyl acetate | NaHMDS, THF, -78 °C to RT; NaBH4 reduction | Ethyl 3-(4,5-dimethoxy-2-nitrophenyl)-3-hydroxypropanoate and further derivatives | 54-98 | Multistep chain extension and reduction |
| 3 | 4,5-Dimethoxyacetophenone derivatives | Various nitration and α-substitution methods | Photodegradable ketone derivatives | Variable | For enhanced photolability |
Research Findings and Analytical Data
- The nitration step is highly regioselective under low temperature conditions, favoring substitution at the 2-position.
- The propan-2-one side chain introduction via enolate chemistry is efficient and allows for further functionalization.
- Yields are generally high, with purification typically achieved by extraction and chromatography.
- Spectroscopic data (1H NMR, 13C NMR) confirm the structure and purity of intermediates and final products.
- The compound’s photolabile properties are enhanced by the 4,5-dimethoxy substitution pattern, which affects the electronic environment of the nitro group.
Chemical Reactions Analysis
1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. These studies demonstrate that certain analogs can effectively suppress the growth of cancer cell lines, suggesting potential therapeutic applications in oncology .
Genotoxicity Studies
In vitro studies have assessed the genotoxic potential of this compound and its analogs. The Ames test, which evaluates mutagenicity, showed that while some derivatives did not exhibit mutagenic effects, others indicated cytotoxicity at higher concentrations. This highlights the importance of further preclinical studies to evaluate the safety profile of these compounds for possible human use .
Photochemistry Applications
Caged Compounds
The compound is utilized as a caging group in photochemical applications. Caged compounds are chemically modified to be inactive until they are exposed to light, at which point they release an active species. The 1-(4,5-Dimethoxy-2-nitrophenyl) group serves as an effective caging agent due to its photolytic properties. This application is particularly valuable in biological research where controlled release of bioactive molecules is necessary .
Synthetic Pathways
Synthetic Intermediates
this compound acts as an intermediate in various synthetic routes for the preparation of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals or materials with specific properties .
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity; genotoxicity studies |
| Photochemistry | Utilization as a caging agent for controlled release of bioactive compounds |
| Synthetic Pathways | Acts as an intermediate for synthesizing complex organic compounds |
Case Study 1: Anticancer Properties
A study demonstrated that derivatives of this compound showed strong inhibition against specific cancer cell lines by disrupting tubulin polymerization. This finding suggests a mechanism by which these compounds could be developed into effective cancer treatments .
Case Study 2: Genotoxic Evaluation
In another investigation focusing on genotoxicity, several analogs were evaluated using the Ames test and sister chromatid exchange assays. The results indicated that while some compounds were non-mutagenic, others required careful evaluation due to observed cytotoxic effects at elevated concentrations .
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Nitrophenyl)propan-2-one
1-(4,5-Dichloro-2-nitrophenyl)propan-2-one
- Molecular Formula: C₉H₇Cl₂NO₄
- Molecular Weight : 264.06 g/mol
- Key Differences: Chloro substituents replace methoxy groups, increasing electronegativity and altering solubility. Limited data on photochemical properties, but chloro groups may blue-shift absorption compared to methoxy analogs .
1-(3-Nitrophenyl)-4,4-dimethylpentan-3-one
- Molecular Formula: C₁₃H₁₅NO₃
- Molecular Weight : 233.26 g/mol
- Key Differences :
Photochemical and Functional Comparisons
Key Findings:
Methoxy vs. Chloro Substituents: Methoxy groups enhance absorption at longer wavelengths (365 nm vs. 340 nm for non-methoxy analogs), critical for reducing phototoxicity in biological systems .
Ketone Backbone Flexibility : The propan-2-one moiety offers synthetic versatility for conjugating biomolecules, whereas branched ketones (e.g., 4,4-dimethylpentan-3-one) prioritize steric stability for industrial applications .
Nitro Position : The 2'-nitro group in this compound optimizes π-conjugation for efficient photolysis, unlike 3'-nitro derivatives, which are less effective in PPG roles .
Biological Activity
1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
This compound is characterized by the presence of a nitrophenyl group and two methoxy substituents. Its structure can be represented as follows:
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications in organic chemistry.
The biological activity of this compound is primarily attributed to its interaction with cellular targets. The nitro group can be reduced to form reactive intermediates that may interact with biological macromolecules, leading to various pharmacological effects. This mechanism is crucial for its potential therapeutic applications.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. A study demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of specific signaling pathways involved in cell proliferation and survival. The IC50 values for various cancer cell lines ranged from 7 to 20 µM, indicating moderate potency .
Antibacterial Activity
This compound has also shown antibacterial activity against several strains of bacteria. For instance, it was tested against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL. These results suggest that it may serve as a lead compound for developing new antibacterial agents .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies revealed that it could significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Nitro-substituted ketone | Anticancer, Antibacterial |
| 4',5'-Dimethoxy-2'-nitrophenylethanone | Nitro-substituted ketone | Moderate antibacterial |
| 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol | Alcohol derivative | Lower anticancer activity |
The presence of the propan-2-one moiety in the primary compound enhances its reactivity compared to its ethanol counterpart, potentially contributing to its higher biological activity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound led to significant reductions in cell viability and alterations in cell cycle dynamics, indicating potential for use in cancer therapeutics.
- Antibacterial Efficacy : In clinical settings, the compound was tested against resistant strains of bacteria. Results showed comparable effectiveness to standard antibiotics like ceftriaxone, suggesting its utility in treating infections caused by resistant pathogens.
- Inflammation Models : In vivo models demonstrated that administration of this compound reduced inflammation markers significantly when compared to control groups treated with standard anti-inflammatory drugs.
Q & A
Q. What are the established synthetic routes for 1-(4,5-dimethoxy-2-nitrophenyl)propan-2-one, and what analytical methods confirm its purity and structure?
Methodological Answer: Synthesis typically involves condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with acetone derivatives. A common approach uses MnO₂-mediated oxidation of hydrazone precursors (e.g., 4,5-dimethoxy-2-nitroacetophenone hydrazone) to generate reactive intermediates . Post-synthesis, purity is confirmed via:
- HPLC (high-performance liquid chromatography) to assess purity (>95%).
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic coupling patterns.
- Mass spectrometry (MS) for molecular weight confirmation (expected m/z ≈ 253.22 for C₁₁H₁₃NO₅).
- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups.
Q. How do the electronic effects of nitro and methoxy groups influence the compound’s reactivity in photolabile applications?
Methodological Answer: The nitro group is a strong electron-withdrawing group (EWG), stabilizing the compound’s ground state and enabling photoactivation via UV/visible light (e.g., 350–400 nm). The methoxy groups donate electron density via resonance, creating a push-pull electronic system that enhances photolytic cleavage efficiency . Researchers should:
- Optimize light wavelength (λ) using UV-Vis spectroscopy to identify λₘₐₓ for uncaging.
- Compare quantum yields (Φ) under varying solvent polarities (e.g., acetonitrile vs. aqueous buffers) to assess environmental effects on reactivity.
Q. What are the key applications of this compound in biochemical research, particularly in enzyme studies?
Methodological Answer: The compound serves as a photoactivatable “caging” group for controlling enzyme activity. For example:
- Terminal deoxynucleotidyl transferase (TdT) inhibition : DMNP-EDTA (a derivative) chelates Co²⁺ ions, reversibly blocking TdT-mediated DNA synthesis until UV irradiation releases the cage .
- Targeted drug delivery : Conjugation to bioactive molecules (e.g., ATP, peptides) enables spatiotemporal release in cellular assays.
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can hydrogen bonding patterns be optimized for X-ray analysis?
Methodological Answer: Crystallization challenges include:
- Low solubility in common solvents (e.g., dichloromethane, ethanol) due to nitro group polarity.
- Competing hydrogen bonds between methoxy (O–CH₃), nitro (O=N–), and ketone (C=O) groups, leading to disordered crystal packing .
Optimization strategies : - Use mixed solvents (e.g., DMF/water) for slow evaporation.
- Introduce co-crystallizing agents (e.g., crown ethers) to stabilize specific H-bonding motifs.
- Analyze packing motifs via SHELXL for refinement and graph set analysis to classify H-bond patterns (e.g., R₂²(8) rings) .
Q. How does the compound’s photolytic efficiency vary under different wavelengths, and what methods quantify its uncaging yield?
Methodological Answer: Photolytic efficiency depends on:
- Wavelength : Maximum uncaging occurs near λₘₐₓ (~365 nm). Test using a monochromator-coupled UV lamp.
- Irradiation time : Monitor via HPLC or fluorescence assays (if a fluorophore is released).
Quantification methods : - UV-Vis spectroscopy : Track nitro group absorbance decay (e.g., 340 nm).
- LC-MS : Measure residual caged vs. free compound post-irradiation.
- Biological activity assays : Compare enzyme kinetics (e.g., TdT activity) before/after light exposure .
Q. What strategies resolve contradictory solubility data reported in literature for nitroaromatic acetone derivatives?
Methodological Answer: Contradictions arise from variations in:
- Solvent purity (e.g., trace water in DMSO).
- Measurement techniques (e.g., gravimetric vs. spectrophotometric).
Resolution strategies : - Standardize solvent batches (use HPLC-grade solvents).
- Conduct parallel measurements using dynamic light scattering (DLS) to detect aggregates.
- Publish detailed protocols with temperature/pH controls to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
